2-(1H-1,2,4-triazol-1-ylmethyl)piperidine
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Overview
Description
2-(1H-1,2,4-triazol-1-ylmethyl)piperidine is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol . This compound features a piperidine ring substituted with a 1H-1,2,4-triazol-1-ylmethyl group, making it a member of the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine typically involves the reaction of piperidine with 1H-1,2,4-triazole-1-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms added to the triazole ring.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins by binding to DNA or RNA .
Molecular Targets and Pathways:
Enzymes: Cytochrome P450 enzymes, DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase.
Comparison with Similar Compounds
1H-1,2,4-Triazole: A parent compound with similar biological activities.
2-(1H-1,2,4-triazol-3-yl)pyridine: Known for its anticancer properties.
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its solubility and bioavailability, making it a valuable compound in drug development .
Biological Activity
2-(1H-1,2,4-triazol-1-ylmethyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and potential therapeutic applications.
Chemical Structure
The compound features a piperidine ring substituted with a 1H-1,2,4-triazole moiety. This structural configuration is significant for its biological interactions. The triazole ring is known for its ability to coordinate with metal ions and inhibit various enzymes, which is crucial for its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound interacts with several enzymes such as cytochrome P450, DNA gyrase, and dihydrofolate reductase. These interactions can disrupt essential cellular processes like nucleic acid synthesis and metabolic pathways .
- Binding to Biological Macromolecules : It can also bind to DNA and RNA, affecting the synthesis of proteins and nucleic acids.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example:
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 0.25 µg/mL |
Compound B | E. coli | 0.5 µg/mL |
Compound C | Bacillus subtilis | 0.75 µg/mL |
Studies have shown that modifications in the piperidine structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The compound has demonstrated antifungal properties comparable to established antifungal agents like itraconazole. Its efficacy against fungi such as Candida albicans has been documented with promising results in vitro .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase were observed. The compound inhibits tubulin polymerization, which is crucial for cancer cell division .
Case Studies
Several studies have investigated the biological activity of related triazole compounds:
- Gadegoni et al. (2013) reported on the synthesis and antibacterial activity of triazole derivatives that showed enhanced efficacy against Mycobacterium tuberculosis H37Rv strain .
- Muthal et al. (2010) synthesized several triazole derivatives exhibiting significant antibacterial activities against a range of pathogens including MRSA .
- Recent Findings : A study published in 2021 demonstrated that specific derivatives exhibited IC50 values as low as 52 nM in MCF-7 cells, indicating strong antiproliferative effects .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-4-10-8(3-1)5-12-7-9-6-11-12/h6-8,10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHAXZZMCHTQKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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